8-(4-chlorophenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Overview
Description
8-(4-chlorophenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C16H14ClN5O2 and its molecular weight is 343.77. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antiviral Activity
- The synthesis of a class of purine analogues, including imidazo[1,2-a]-s-triazine nucleosides, has been reported. These compounds demonstrated moderate activity against rhinoviruses at non-toxic dosage levels (Kim et al., 1978).
Serotonin Receptor Affinity and Phosphodiesterase Inhibitor Activity
- A series of derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione were synthesized and evaluated for their affinity for serotonin receptors and phosphodiesterase inhibitor activity. These compounds have shown potential as antidepressants and anxiolytics (Zagórska et al., 2016).
Molecular Docking and Pharmacological Studies
- Imidazo[2,1-f]purine-2,4-dione derivatives were studied for their receptor affinity and selectivity through molecular docking, indicating their potential in antidepressant and anxiolytic applications (Zagórska et al., 2015).
Lck Kinase Inhibition
- Imidazo[4,5-h]isoquinolin-7,9-dione was identified as an ATP competitive inhibitor of lck kinase, a type of protein kinase. Structural modifications led to the development of more potent inhibitors (Snow et al., 2002).
Serotonin Transporter Activity
- The affinities of arylpiperazinylalkyl derivatives of imidazo[2,1-f]purine-2,4-dione for serotonin transporters were evaluated, providing insights into their acid-base properties (Zagórska et al., 2011).
Interactions with DNA
- Research identified etheno-deoxyadenosine and etheno-deoxycytidine in liver DNA of rats exposed to vinyl chloride, indicating the potential of imidazo-purine derivatives in studying DNA modifications (Green & Hathway, 1978).
Synthesis of Novel Derivatives
- The synthesis of various derivatives of imidazo[2,1-f]purine-2,4-dione was explored, broadening the scope of chemical compounds available for pharmacological and biochemical studies (Simo et al., 1998).
A3 Adenosine Receptor Antagonism
- Studies focused on the development of compounds as A3 adenosine receptor antagonists, highlighting the importance of the imidazo[2,1-f]purine structure in medicinal chemistry (Baraldi et al., 2008).
Mechanism of Action
Target of Action
Compounds with similar structures are often involved in inhibiting enzymes involved in DNA synthesis, such as dihydrofolate reductase (DHFR), thymidylate synthase (TS), and aminoimidazole carbonamide ribonucleotide transformylase (AICARFT) .
Mode of Action
These compounds often work by binding to the active site of these enzymes, preventing them from catalyzing their respective reactions. This can lead to a decrease in DNA synthesis, which can inhibit the growth and proliferation of cells .
Biochemical Pathways
The inhibition of these enzymes can affect the folate pathway, which plays a vital role in the synthesis of DNA nucleotides . This can lead to a decrease in the availability of the building blocks necessary for DNA synthesis.
Pharmacokinetics
The ADME properties of such compounds can vary widely depending on their specific structures. Many similar compounds are lipophilic and enter cells through passive diffusion .
Result of Action
The inhibition of DNA synthesis can lead to cell cycle arrest, often in the S-phase, and can induce apoptosis . This can result in a decrease in the number of proliferating cells.
Properties
IUPAC Name |
6-(4-chlorophenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN5O2/c1-8-9(2)22-12-13(20(3)16(24)19-14(12)23)18-15(22)21(8)11-6-4-10(17)5-7-11/h4-7H,1-3H3,(H,19,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUUZLAAIYGKZRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1C4=CC=C(C=C4)Cl)N(C(=O)NC3=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.